Oxfendazole (CAS: 53716-50-0) is a broad-spectrum benzimidazole anthelmintic, widely utilized in veterinary medicine to control and treat infections from roundworms, lungworms, and tapeworms. As the sulfoxide metabolite of fenbendazole, it functions by inhibiting the polymerization of β-tubulin in parasites, which disrupts essential cellular functions and leads to parasite death. Its established use in livestock like cattle, sheep, and horses, coupled with ongoing research for human applications, makes understanding its specific attributes critical for procurement in both research and industrial settings.
While benzimidazoles share a core mechanism, substituting Oxfendazole with its precursor Fenbendazole or the close analog Albendazole can lead to significant differences in processability and in-vivo performance. Oxfendazole is the direct sulfoxide metabolite of Fenbendazole; administering it bypasses the initial metabolic oxidation step, which can lead to more predictable plasma concentrations of the active moiety. Furthermore, its distinct sulfoxide structure results in higher aqueous solubility compared to Fenbendazole and Albendazole, a critical factor for formulation development and achieving sufficient bioavailability. These physicochemical and pharmacokinetic differences mean that substitution is not straightforward and can compromise the efficacy and reproducibility of a final formulation or experimental outcome.
Oxfendazole exhibits significantly higher aqueous solubility compared to other key benzimidazoles, a critical attribute for developing bioavailable oral formulations. One study reports its solubility as 44.12 µg/mL, which is substantially greater than that of Albendazole (26.58 µg/mL) and its direct precursor Fenbendazole (1.60 µg/mL). This improved solubility is a direct consequence of the polar sulfoxide group and can reduce the need for complex solubilization technologies during formulation.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 44.12 µg/mL |
| Comparator Or Baseline | Albendazole (26.58 µg/mL) and Fenbendazole (1.60 µg/mL) |
| Quantified Difference | ~1.7x more soluble than Albendazole; ~27.6x more soluble than Fenbendazole |
| Conditions | Aqueous solution, comparative data from patent literature and research papers. |
Higher intrinsic solubility simplifies formulation development, potentially lowering manufacturing costs and improving the likelihood of achieving therapeutic bioavailability.
Administering Oxfendazole directly results in higher peak plasma concentrations of the active compound compared to administering its parent drug, Fenbendazole. In a pharmacokinetic study in cattle at a 4.5 mg/kg oral dose, direct administration of Oxfendazole resulted in a mean peak plasma concentration of 0.20 µg/ml for Oxfendazole itself. In contrast, when Fenbendazole was administered at the same dose, the resulting peak concentration of its metabolite, Oxfendazole, was only 0.13 µg/ml.
| Evidence Dimension | Mean Peak Plasma Concentration (Cmax) of Oxfendazole |
| Target Compound Data | 0.20 µg/ml (when Oxfendazole is administered) |
| Comparator Or Baseline | Fenbendazole (administration results in 0.13 µg/ml of Oxfendazole) |
| Quantified Difference | 54% higher peak plasma concentration of the active metabolite |
| Conditions | Oral administration in cattle at 4.5 mg/kg body weight. |
Procuring Oxfendazole provides more efficient and predictable systemic exposure to the active agent, bypassing reliance on variable host metabolism to convert the precursor drug.
In a direct comparative study on naturally infected sheep and goats, Oxfendazole demonstrated superior efficacy against cystic echinococcosis compared to Albendazole at the same dosage. Microscopic examination showed that 93.3% of cysts from the Oxfendazole-treated group had dead protoscolices, whereas only 60.9% of cysts from the Albendazole-treated group showed the same result. Both drugs were administered orally at 30 mg/kg body weight twice a week for four weeks.
| Evidence Dimension | Cyst Viability Reduction (% of cysts with dead protoscolices) |
| Target Compound Data | 93.3% |
| Comparator Or Baseline | Albendazole (60.9%) |
| Quantified Difference | 53% higher efficacy in killing protoscolices |
| Conditions | Treatment of naturally acquired cystic echinococcosis in sheep and goats; 30 mg/kg oral dose twice weekly for 4 weeks. |
For research or therapeutic development targeting specific parasites like E. granulosus, Oxfendazole can provide a significantly stronger and more definitive effect than Albendazole at an equivalent dose.
The significantly higher aqueous solubility of Oxfendazole compared to Fenbendazole and Albendazole makes it a more suitable candidate for developing stable aqueous suspensions or other water-based oral drenches, potentially improving bioavailability and ease of administration in livestock.
For research focused on the direct effects and disposition of the active sulfoxide metabolite, procuring Oxfendazole is essential. Its use eliminates the metabolic variability of converting Fenbendazole, ensuring more consistent and higher peak plasma concentrations for dose-response modeling and efficacy testing.
In screening programs or head-to-head efficacy trials against specific helminths, such as *Echinococcus granulosus*, Oxfendazole serves as a strong positive control or lead candidate due to its demonstrated superior in-vivo performance against common benchmarks like Albendazole.
Given its demonstrated efficacy against certain benzimidazole-resistant strains of parasites like *Haemonchus contortus*, Oxfendazole is a critical component for research into next-generation anthelmintics and combination therapies designed to overcome resistance.
Irritant;Health Hazard;Environmental Hazard